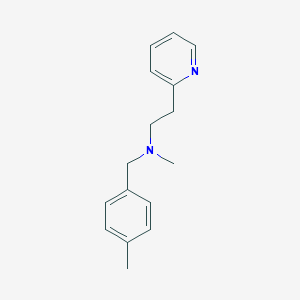
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine acts as a selective monoamine oxidase (MAO) inhibitor, which means that it inhibits the activity of the enzyme responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has been shown to have a range of biochemical and physiological effects, including increased levels of monoamine neurotransmitters in the brain, increased activity in the hypothalamic-pituitary-adrenal (HPA) axis, and decreased levels of stress hormones such as cortisol. These effects have been linked to improvements in mood, anxiety, and other psychiatric symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine in lab experiments is its selective inhibition of MAO, which allows for the investigation of the role of monoamine neurotransmitters in the brain. However, one limitation is that N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine can have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, including further investigation of its potential use as a treatment for depression and other psychiatric disorders, as well as its potential use as a tool for studying the role of monoamine neurotransmitters in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine, as well as its potential limitations and side effects.
Métodos De Síntesis
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine can be synthesized through a multi-step process that involves the reaction of 2-bromopyridine with 4-methylbenzylmagnesium bromide, followed by the addition of N-methyl-2-bromoethanamine. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders. N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine has also been studied for its potential use as a tool to investigate the role of monoamine neurotransmitters in the brain.
Propiedades
Nombre del producto |
N-methyl-N-(4-methylbenzyl)-2-(2-pyridinyl)ethanamine |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-methylphenyl)methyl]-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C16H20N2/c1-14-6-8-15(9-7-14)13-18(2)12-10-16-5-3-4-11-17-16/h3-9,11H,10,12-13H2,1-2H3 |
Clave InChI |
WBEJJOSWBLYDBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
SMILES canónico |
CC1=CC=C(C=C1)CN(C)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



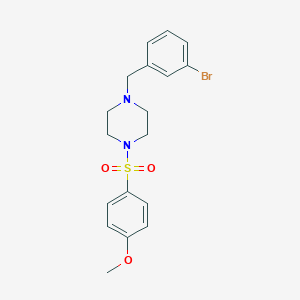
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
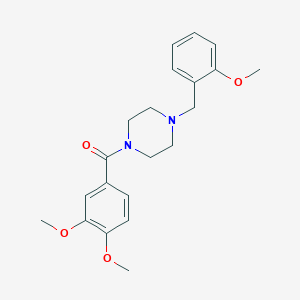

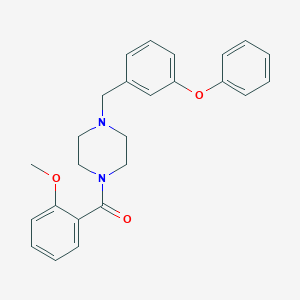
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
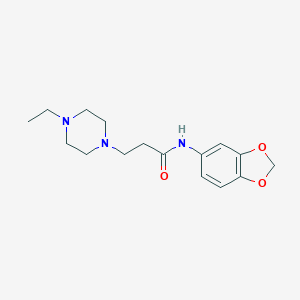


methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)
